Topotecan hydrochloride hydrate

Pharmaceutical Formulation Solubility Drug Delivery

Topotecan hydrochloride hydrate is the superior camptothecin analog for reproducible oncology research. Its 92 mg/mL aqueous solubility eliminates complex excipients, ensuring stable IV formulations. As an intermediate-potency Topo I inhibitor (C1000: 0.28 µM in HT-29 cells), it serves as a calibrated benchmark for DNA damage assays. For in vivo studies, subcutaneous dosing achieves 4-5x greater bioavailability than oral, making it the definitive reference compound for sustained-release evaluations. Choose this ≥98% HPLC-verified hydrate for reliable cross-study comparisons and clinical benchmarking in SCLC research.

Molecular Formula C23H26ClN3O6
Molecular Weight 475.9 g/mol
Cat. No. B12409184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTopotecan hydrochloride hydrate
Molecular FormulaC23H26ClN3O6
Molecular Weight475.9 g/mol
Structural Identifiers
SMILESCCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)O.O.Cl
InChIInChI=1S/C23H23N3O5.ClH.H2O/c1-4-23(30)16-8-18-20-12(9-26(18)21(28)15(16)11-31-22(23)29)7-13-14(10-25(2)3)19(27)6-5-17(13)24-20;;/h5-8,27,30H,4,9-11H2,1-3H3;1H;1H2/t23-;;/m0../s1
InChIKeyXVYBIGDRQOMVJX-IFUPQEAVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Topotecan Hydrochloride Hydrate: A Water-Soluble Camptothecin Analog for Oncology Research and Development


Topotecan hydrochloride hydrate is a semi-synthetic derivative of camptothecin, functioning as a topoisomerase I (Topo I) inhibitor [1]. It is the hydrochloride salt form of topotecan, which confers significantly enhanced aqueous solubility relative to the parent camptothecin . The compound exerts its cytotoxic effect by stabilizing the covalent Topo I-DNA cleavable complex, leading to lethal double-strand DNA breaks during replication [1]. Clinically, it is utilized in the form of this hydrochloride salt for the treatment of various cancers, including ovarian cancer and small cell lung cancer [2].

Why Topotecan Hydrochloride Hydrate Cannot Be Substituted with Other Camptothecin Analogs


The interchange of topotecan hydrochloride hydrate with other camptothecin derivatives like irinotecan, its active metabolite SN-38, or the parent camptothecin is not scientifically valid due to substantial differences in solubility, stability, and pharmacokinetic profiles that directly impact formulation, handling, and efficacy [1]. The hydrochloride salt form provides a distinct solubility advantage in aqueous media, which is critical for intravenous formulation, while the specific structural modifications dictate a unique pattern of Topo I inhibition, DNA damage, and clinical response [2]. The data below demonstrate these quantifiable differences.

Quantitative Evidence for Topotecan Hydrochloride Hydrate Selection Over Analogs


Aqueous Solubility: Topotecan Hydrochloride Hydrate vs. Camptothecin

Topotecan hydrochloride hydrate exhibits an aqueous solubility of 92 mg/mL at 25 °C . This is a critical improvement over the parent compound, camptothecin, which is known for its extremely poor water solubility, necessitating complex and often toxic formulations [1]. This enhanced solubility is a direct result of the hydrochloride salt and dimethylaminomethyl substitution, enabling straightforward intravenous and oral formulation [2].

Pharmaceutical Formulation Solubility Drug Delivery

Stability of Lyophilized Formulation: Topotecan Hydrochloride Hydrate vs. Camptothecin Analogs

In lyophilized form, topotecan hydrochloride hydrate demonstrates long-term stability, remaining potent for 36 months when stored at -20°C under desiccated conditions [1]. This stability is a key differentiator from camptothecin, which is known to undergo rapid hydrolysis of its lactone ring to an inactive carboxylate form under physiological pH and in aqueous solutions [2]. The hydrochloride salt and lyophilized formulation mitigate this instability.

Stability Lyophilization Pharmaceutical Storage

Bioavailability of Subcutaneous vs. Oral Administration: Topotecan Hydrochloride Hydrate in Rat Model

In a rat model, subcutaneous administration of topotecan hydrochloride hydrate resulted in a bioavailability of 88.05% for the active lactone form and 99.75% for total topotecan [1]. These values were four- to five-fold greater than those achieved via oral administration [1]. In humans, oral bioavailability is approximately 31-40% [2].

Pharmacokinetics Bioavailability Route of Administration

Topoisomerase I Inhibition Potency: Topotecan Hydrochloride Hydrate vs. Camptothecin

In a cell-free assay measuring Topo I inhibition, topotecan hydrochloride hydrate demonstrated an IC50 of 3.2 µM [1]. This is 1.8-fold more potent than camptothecin, which exhibited an IC50 of 5.7 µM under comparable conditions [1]. This increased potency at the molecular target level is a direct consequence of the dimethylaminomethyl substitution.

Topoisomerase I Enzyme Inhibition Mechanism of Action

Clinical Efficacy in Sensitive-Relapsed SCLC: Topotecan Hydrochloride Hydrate vs. Belotecan

In a randomized Phase 2b trial for sensitive-relapsed small-cell lung cancer (SCLC), topotecan hydrochloride hydrate achieved a median overall survival (OS) of 8.2 months [1]. The comparator, belotecan, achieved a longer OS of 13.2 months [1]. This direct comparison establishes a clear, quantifiable clinical benchmark for topotecan in this indication, crucial for evaluating newer agents.

Small Cell Lung Cancer Clinical Trial Comparative Efficacy

DNA Damage Induction (C1000): Topotecan Hydrochloride Hydrate vs. SN-38 and Camptothecin

In HT-29 human colon carcinoma cells, topotecan (TPT) induced DNA damage with a concentration required to produce 1000 rad-equivalents (C1000) of 0.28 µM [1]. This was 7.6-fold less potent than the active metabolite of irinotecan, SN-38 (C1000 = 0.037 µM), and 5.5-fold less potent than camptothecin (CPT; C1000 = 0.051 µM) [1].

DNA Damage Cytotoxicity Camptothecin Analogs

Defined Application Scenarios for Topotecan Hydrochloride Hydrate


Development of Stable Aqueous-Based Intravenous Formulations

The high aqueous solubility of topotecan hydrochloride hydrate (92 mg/mL) makes it the preferred camptothecin analog for formulating stable, ready-to-use intravenous solutions, circumventing the need for complex solubilizing excipients required by camptothecin .

Preclinical In Vivo Studies Requiring Subcutaneous or Sustained Release

For rodent studies where sustained drug exposure and high bioavailability are desired, subcutaneous administration of topotecan hydrochloride hydrate is validated to achieve 4-5x greater bioavailability than the oral route [1]. This makes it a superior choice for evaluating sustained-release formulations or chronic dosing regimens in oncology models.

Benchmarking Novel Topoisomerase I Inhibitors in Sensitive-Relapsed SCLC

In the development of next-generation Topo I inhibitors for SCLC, topotecan hydrochloride hydrate serves as a critical clinical comparator, with its 8.2-month median OS established in randomized Phase 2b trials [2]. This provides a quantifiable efficacy benchmark against which new agents can be assessed.

Cell-Based Assays for DNA Damage and Cytotoxicity Comparison

Topotecan hydrochloride hydrate provides a well-characterized, intermediate potency reference for DNA damage assays (C1000 = 0.28 µM in HT-29 cells), allowing researchers to benchmark the activity of novel compounds against a panel of camptothecin analogs including the more potent SN-38 and camptothecin [3].

Technical Documentation Hub

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